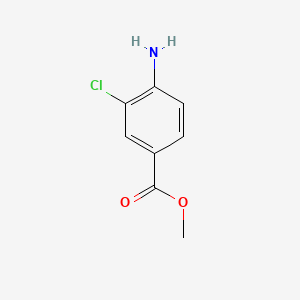

Methyl 4-amino-3-chlorobenzoate

Description

Properties

IUPAC Name |

methyl 4-amino-3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVJBYKFGNVWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363936 | |

| Record name | Methyl 4-amino-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84228-44-4 | |

| Record name | Methyl 4-amino-3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Amino-3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-amino-3-chlorobenzoate CAS number 84228-44-4

An In-depth Technical Guide to Methyl 4-amino-3-chlorobenzoate (CAS: 84228-44-4)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide in-depth, field-proven insights into its synthesis, characterization, applications, and handling, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a substituted aromatic compound that serves as a crucial and versatile building block in modern organic synthesis. Its structure, featuring an aniline ring substituted with a chloro group and a methyl ester, presents multiple reactive sites. This unique arrangement allows for sequential and regioselective modifications, making it a valuable intermediate in the synthesis of complex target molecules, particularly within the pharmaceutical and materials science sectors. Its CAS number is 84228-44-4.[1][2][3]

The strategic placement of the amino, chloro, and ester functional groups provides a powerful toolkit for synthetic chemists. The amino group can be readily acylated, alkylated, or transformed into a diazonium salt for a wide array of subsequent reactions. The chloro substituent influences the electronic properties of the aromatic ring and offers a site for cross-coupling reactions. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing further points for molecular elaboration.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84228-44-4 | [1][2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][3] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Light yellow to orange powder or crystalline solid | [4][5] |

| Melting Point | 104-111 °C | [2][3][6] |

| Purity | Typically ≥97% | [2][3][4][5] |

| SMILES | COC(=O)C1=CC(=C(C=C1)N)Cl | [1][3] |

| InChI Key | WKVJBYKFGNVWLM-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol: Fischer Esterification

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-3-chlorobenzoic acid. This acid-catalyzed reaction uses an excess of methanol, which serves as both a reactant and the solvent.

Causality Behind Experimental Choices

-

Acid Catalyst (H₂SO₄) : A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Methanol as Solvent/Reactant : Using methanol in excess shifts the reaction equilibrium towards the product side (the ester), in accordance with Le Châtelier's principle, thereby maximizing the yield.

-

Initial Cooling (0 °C) : Concentrated sulfuric acid is added at a reduced temperature to control the highly exothermic reaction of mixing the strong acid with methanol. This prevents potential boiling and ensures a controlled start to the reaction.

-

Heating (Reflux) : The esterification reaction has a significant activation energy barrier. Heating the mixture to reflux (around 80 °C in this case) provides the necessary thermal energy to overcome this barrier and achieve a reasonable reaction rate.[7]

-

Basic Workup (Sodium Bicarbonate) : After the reaction is complete, the mixture is highly acidic. A weak base like sodium bicarbonate is used to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. This step is crucial as it renders the product (the amine ester) insoluble in the aqueous phase, allowing for its extraction into an organic solvent.

Step-by-Step Laboratory Methodology

-

Reaction Setup : To a stirred solution of 4-amino-3-chlorobenzoic acid (e.g., 2.00 g, 11.7 mmol) in methanol (20.0 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.00 mL) dropwise at 0 °C (ice bath).[7]

-

Reaction Execution : Remove the ice bath and warm the reaction mixture to 80 °C. Maintain stirring at this temperature for approximately 6 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).[7]

-

Cooling and Concentration : Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the excess methanol.[7]

-

Neutralization and Extraction : Dilute the concentrated residue with a saturated aqueous solution of sodium bicarbonate. Extract the product into ethyl acetate (e.g., 2 x 50 mL).[7] The amine is deprotonated and becomes soluble in the organic layer, while the deprotonated starting material and salts remain in the aqueous layer.

-

Washing and Drying : Combine the organic layers and wash with saturated brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate.[7]

-

Isolation : Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product, this compound. A typical yield for this procedure is high, often around 97%.[7]

Visualization of Synthesis Workflow

Caption: Fischer esterification workflow for this compound.

Applications as a Synthetic Intermediate

The utility of this compound stems from its capacity to undergo a variety of chemical transformations at its distinct functional groups. This makes it a valuable precursor for more complex molecular architectures.

Key Reaction Pathways

-

N-Functionalization : The primary amine is nucleophilic and readily reacts with electrophiles. This includes acylation to form amides, alkylation, and reductive amination.

-

Diazotization-Sandmeyer Reactions : The amino group can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This highly versatile intermediate can then be substituted with a wide range of functionalities, including -OH, -CN, -Br, -I, and others, effectively replacing the original amino group.

-

Ester Hydrolysis/Amidation : The methyl ester can be saponified (hydrolyzed) under basic conditions to regenerate the carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents.[8]

-

Aromatic Substitution : The electron-donating amino group and electron-withdrawing chloro and ester groups direct further electrophilic aromatic substitution reactions to specific positions on the ring.

Logical Relationship Diagram

Caption: Key synthetic transformations of this compound.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any protocol.

-

¹H NMR Spectroscopy : Proton NMR is used to confirm the molecular structure. For this compound, the expected signals in DMSO-d₆ are:

-

δ 7.70 (d, 1H) : Aromatic proton ortho to the ester group.

-

δ 7.58 (dd, 1H) : Aromatic proton meta to the ester and ortho to the chloro group.

-

δ 6.77 (d, 1H) : Aromatic proton ortho to the amino group.

-

δ 6.24 (s, 2H) : Protons of the primary amine (-NH₂).

-

δ 3.73 (s, 3H) : Protons of the methyl ester (-OCH₃).[7]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present. Characteristic absorption bands include N-H stretching for the amine, a strong C=O stretching for the ester, and C-Cl stretching. ATR-IR spectra for this compound are publicly available for comparison.[1]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (185.61 g/mol ).[1] It will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Purity Analysis (GC/HPLC) : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the sample, which is typically reported as >97.0%.[4][5]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

GHS Hazard Classification

Aggregated GHS information indicates the following hazards.[1][3][6]

| Hazard Class | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302H315H319 | Harmful if swallowed.[1][3]Causes skin irritation.[1][5]Causes serious eye irritation.[1][5] |

| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] |

Handling and PPE

-

Personal Protective Equipment (PPE) : Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3]

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Respiratory Protection : If dusts are generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]

Storage

-

Conditions : Store in a tightly sealed container in a cool, dry place away from direct light and incompatible materials.

-

Storage Class : It is classified under Storage Class 11 for combustible solids.[3][6]

References

-

This compound | C8H8ClNO2 | CID 1515284 . PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-氨基-3-氯苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 5G | Labscoop [labscoop.com]

- 6. This compound 97 84228-44-4 [sigmaaldrich.com]

- 7. This compound | 84228-44-4 [chemicalbook.com]

- 8. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-3-chlorobenzoate

Introduction: The Significance of this compound in Modern Chemistry

This compound is a substituted aromatic compound that serves as a vital building block in the synthesis of a wide array of more complex molecules. Its unique structure, featuring an amino group, a chlorine atom, and a methyl ester on a benzene ring, makes it a versatile intermediate in the pharmaceutical and chemical industries. Notably, it is a precursor in the synthesis of various therapeutic agents, including EGFR tyrosine kinase inhibitors for cancer therapy.[1][2][3] A thorough understanding of its physical properties is paramount for optimizing reaction conditions, ensuring purity, and developing safe handling protocols.

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are critical for process design, formulation, and quality control.

Molecular Identity and Structure

-

IUPAC Name: this compound[4]

-

CAS Number: 84228-44-4[4]

-

Molecular Formula: C₈H₈ClNO₂[4]

-

Canonical SMILES: COC(=O)C1=CC(=C(C=C1)N)Cl[4]

-

InChI Key: WKVJBYKFGNVWLM-UHFFFAOYSA-N[4]

The arrangement of the functional groups on the benzene ring gives rise to its specific reactivity and physical characteristics. The electron-donating amino group and the electron-withdrawing chlorine atom and methyl ester group create a unique electronic environment that influences its interactions and chemical behavior.

Physical State and Appearance

Under standard laboratory conditions, this compound presents as a light yellow to orange crystalline powder.[5][6] This information is a primary indicator of sample purity and can be a useful preliminary check.

Melting Point

The melting point is a critical indicator of purity for a solid compound. For this compound, the reported melting point ranges from 106°C to 110°C.[7] A sharp melting range within this window is indicative of a high-purity sample.

This protocol outlines the standard method for determining the melting point of a crystalline solid using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination

Caption: A streamlined workflow for determining the melting point of a solid sample using the capillary method.

Solubility Profile

Spectroscopic Properties

Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.70 (d, J = 1.6Hz, 1H)

-

δ 7.58 (dd, J = 8.4, 2.0Hz, 1H)

-

δ 6.77 (d, J = 8.8Hz, 1H)

-

δ 6.24 (s, 2H)

-

δ 3.73 (s, 3H)[9]

-

The signals correspond to the aromatic protons, the amine protons, and the methyl ester protons, respectively. The splitting patterns and coupling constants provide valuable information about the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and C-Cl stretch, as well as bands associated with the aromatic ring. While specific peak values are not detailed in the search results, the availability of ATR-IR spectra is noted.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular formula C₈H₈ClNO₂ corresponds to a monoisotopic mass of 185.0243562 Da.[4]

Synthesis and Reactivity

A common synthetic route to this compound involves the esterification of 3-chloro-4-aminobenzoic acid.[9]

-

Reaction Setup: 3-chloro-4-aminobenzoic acid is dissolved in methanol at 0°C.[9]

-

Catalyst Addition: Concentrated sulfuric acid is added dropwise as a catalyst.[9]

-

Heating: The reaction mixture is heated to 80°C and stirred for 6 hours.[9]

-

Workup: After cooling, the mixture is concentrated, diluted with a saturated aqueous sodium bicarbonate solution, and extracted with ethyl acetate.[9]

-

Purification: The combined organic layers are washed, dried, and concentrated to yield the product.[9]

Diagram: Synthesis Workflow via Fischer Esterification

Caption: A schematic of the synthesis of this compound through Fischer esterification.

Safety and Handling

This compound is associated with certain hazards and requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][6]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][10]

It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] For detailed safety information, always refer to the Safety Data Sheet (SDS).[12]

Summary of Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 84228-44-4 | [4] |

| Molecular Formula | C₈H₈ClNO₂ | [4] |

| Molecular Weight | 185.61 g/mol | [4][5] |

| Appearance | Light yellow to orange powder/crystal | [5][6] |

| Melting Point | 106-110 °C | [7] |

| Purity | >97.0% (GC) | [5] |

Conclusion

This technical guide provides a detailed overview of the key physical properties of this compound, grounded in experimental data and established scientific principles. A thorough understanding and application of this knowledge are crucial for researchers and developers working with this important chemical intermediate. The provided protocols and safety information are intended to facilitate its effective and safe use in the laboratory and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-Amino-4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). methyl 3-amino-4-chlorobenzoate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST WebBook. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Taylor & Francis Online. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8ClNO2). Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Methyl 3-amino-4-chlorobenzoate, 98% Purity, C8H8ClNO2, 500 grams. Retrieved from [Link]

-

NIST. (n.d.). 4-Amino-3-methylbenzoic acid. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 5G | Labscoop [labscoop.com]

- 7. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Synthesis routes of 4-Amino-3-chlorobenzoic acid [benchchem.com]

- 9. This compound | 84228-44-4 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to Methyl 4-amino-3-chlorobenzoate: Properties, Synthesis, Analysis, and Applications in Drug Discovery

Abstract and Introduction

Methyl 4-amino-3-chlorobenzoate (CAS No. 84228-44-4) is a substituted aromatic amine and ester that serves as a pivotal building block in modern organic synthesis.[1][2] While a seemingly simple molecule, its specific arrangement of functional groups—a nucleophilic amine, an electron-withdrawing chloro group, and a reactive methyl ester—makes it a highly versatile intermediate. Its true value is realized in the field of medicinal chemistry, where it functions as a core scaffold for the development of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, modern analytical methodologies for its characterization, and a focused look into its application in the discovery of targeted therapeutics, such as Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4]

Physicochemical and Structural Properties

The utility of a chemical intermediate is defined by its physical and chemical properties. This compound is typically a light yellow to orange crystalline powder.[1] Its key quantitative descriptors, essential for experimental design and computational modeling, are summarized below.

| Property | Value | Source |

| Molecular Weight | 185.61 g/mol | [1][5][6][7] |

| Molecular Formula | C₈H₈ClNO₂ | [1][5][8] |

| IUPAC Name | This compound | [5] |

| CAS Number | 84228-44-4 | [5][6] |

| Common Synonyms | 4-Amino-3-chlorobenzoic Acid Methyl Ester | [1] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| XLogP3 (Lipophilicity) | 2.7 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Purity (Typical) | >97.0% (by GC) | [1] |

Synthesis Protocol: Fischer Esterification

The most common and efficient synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Experimental Protocol

This protocol describes the synthesis starting from 4-amino-3-chlorobenzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-chlorobenzoic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid). Methanol serves as both a reactant and the solvent, and using it in large excess drives the equilibrium towards the product.

-

Catalyst Addition: Cool the stirred suspension in an ice bath to 0 °C. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise, typically 0.1-0.2 equivalents. This exothermic addition must be controlled to prevent unwanted side reactions.

-

Reaction Execution: Warm the mixture to reflux (approximately 80 °C) and maintain for 6-8 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Neutralization: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~8). This step deprotonates the amine and neutralizes the sulfuric acid catalyst, causing the ester product to precipitate.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound with high purity.[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps of the Fischer esterification process.

Caption: Fischer Esterification workflow for this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is critical to validate the identity, purity, and stability of synthesized intermediates.

-

Spectroscopic Confirmation: Techniques like Infrared (IR) and Raman spectroscopy are used to confirm the presence of key functional groups and the overall molecular structure.[5]

-

Purity Assessment: Gas Chromatography (GC) is a standard method for determining the purity of the final product, which is typically expected to be above 97%.[1]

Protocol: Quantitative Analysis in Plasma via LC-MS/MS

For drug development, quantifying the concentration of a compound or its metabolites in biological matrices is essential. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[9]

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample into a 96-well plate.

-

Add 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d4). The internal standard is crucial for correcting variations during sample handling and analysis.[9]

-

Vortex the plate for 2 minutes to precipitate plasma proteins.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new plate for injection.

-

-

LC Separation:

-

Inject the supernatant onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Use a gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate the analyte from matrix components.

-

-

MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize ion transitions for both the analyte and the internal standard to ensure specific and sensitive detection.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against known concentrations.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[9]

-

Analytical Workflow Diagram

This diagram outlines the process for quantifying the target compound in a biological sample.

Caption: LC-MS/MS workflow for quantitative bioanalysis.

Applications in Modern Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but is a critical starting material for constructing them. Its structure is frequently found in scaffolds designed to interact with specific biological targets.

Role as a Scaffold for Kinase Inhibitors

A recent and compelling application is in the synthesis of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] EGFR is a well-validated target in oncology, and its overactivity can drive the growth of several cancer types. Researchers have used this compound as the foundational piece to build more complex molecules, such as 1,3,4-oxadiazoles and hydrazine-1-carbothioamides, which are designed to fit into the ATP-binding pocket of EGFR and inhibit its function.[3][4] One such derivative, compound N5a from a 2024 study, demonstrated potent cytotoxic effects against multiple cancer cell lines by targeting EGFR and inducing apoptosis.[3] This exemplifies the power of using this intermediate to rapidly generate diverse chemical entities for screening and lead optimization.

Conceptual Drug Discovery Pathway

The diagram below illustrates the strategic role of this compound in a drug discovery program.

Caption: Role of an intermediate in a typical drug discovery workflow.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on aggregated GHS information, this compound presents the following hazards:[5]

| GHS Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[10]

-

Handling: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10]

-

First Aid:

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in research and drug development cannot be overstated. Its defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an ideal starting point for creating novel molecular entities. As demonstrated by its successful use in the development of potential EGFR kinase inhibitors, this compound will continue to be a valuable tool for medicinal chemists aiming to design the next generation of targeted therapeutics.

References

-

PubChem. This compound | C8H8ClNO2 | CID 1515284. [Link]

-

PubChem. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055. [Link]

-

CP Lab Safety. Methyl 3-amino-4-chlorobenzoate, 98% Purity, C8H8ClNO2, 500 grams. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl 4-amino-3-bromobenzoate. [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

-

PubMed. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. [Link]

-

Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

-

PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 84228-44-4|this compound|BLD Pharm [bldpharm.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 84228-44-4 [chemicalbook.com]

- 7. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Chemical Landscape of C8H8ClNO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

The Significance of Isomerism in C8H8ClNO2

The molecular formula C8H8ClNO2 represents a multitude of structural isomers, each with a unique arrangement of atoms and, consequently, distinct chemical and physical properties. This structural diversity is of paramount importance in the fields of chemistry and pharmacology. The specific placement of the chloro, amino, and carbonyl or nitro functionalities on the aromatic ring or its substituents dramatically influences factors such as reactivity, solubility, and, most critically, biological activity.[1][2] Even subtle shifts in substituent positions can lead to profound differences in how a molecule interacts with biological targets like enzymes and receptors.[3][4] This guide will focus on several key isomers, highlighting these differences and their implications for research and development.

Featured Isomer: N-(2-chlorophenyl)acetamide

N-(2-chlorophenyl)acetamide (also known as o-chloroacetanilide) stands out as a significant isomer of C8H8ClNO2 due to its role as a readily available synthetic intermediate.[5] Its straightforward synthesis and the reactivity of its functional groups make it a valuable building block for more complex molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of N-(2-chlorophenyl)acetamide is essential for its application in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 169.61 g/mol | [5] |

| Appearance | Beige to light brown crystalline powder | [5] |

| Melting Point | 88 °C | [5] |

| Boiling Point | 279.5-280 °C at 760 Torr | [5] |

| Density | 1.261 g/cm³ | [5] |

| Solubility | Practically insoluble in water; very soluble in ether and hot benzene. | [5] |

Synthesis of N-(2-chlorophenyl)acetamide

The most common and direct synthesis of N-(2-chlorophenyl)acetamide involves the acetylation of o-chloroaniline.[5] This reaction is a classic example of nucleophilic acyl substitution and is widely used in organic synthesis due to its efficiency and simplicity.

Reaction Scheme:

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 4-Amino-3-chlorobenzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chlorobenzoic acid methyl ester is an important intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its chemical structure is paramount for its effective utilization and for ensuring the purity and identity of its downstream products. Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. This in-depth technical guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive overview of the spectral data of 4-Amino-3-chlorobenzoic acid methyl ester, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of this data and provide field-proven insights into the experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule's carbon-hydrogen framework. The chemical environment of each proton and carbon atom influences its resonance frequency, providing a wealth of structural information.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.73 | d | 1H | H-2 |

| ~7.59 | dd | 1H | H-6 |

| ~6.85 | d | 1H | H-5 |

| ~5.90 | s (br) | 2H | -NH₂ |

| ~3.80 | s | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-5, H-6): The three protons on the aromatic ring appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current.

-

The proton at the C-2 position (H-2 ) is expected to be a doublet, deshielded by the adjacent electron-withdrawing ester group.

-

The proton at the C-6 position (H-6 ) will likely appear as a doublet of doublets due to coupling with both H-2 and H-5.

-

The proton at the C-5 position (H-5 ) is anticipated to be a doublet and will be the most upfield of the aromatic protons due to the electron-donating effect of the adjacent amino group.

-

-

Amino Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet around δ 5.90 ppm. The broadness of this peak is due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.[1]

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately δ 3.80 ppm. This singlet nature arises because there are no adjacent protons for coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for unambiguous structural elucidation.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 4-Amino-3-chlorobenzoic acid methyl ester.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it can effectively dissolve a wide range of organic compounds and its residual peak does not typically interfere with the signals of interest for this molecule.

-

Homogenization: Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

-

Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation & Acquisition:

-

Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz).

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard single-pulse experiments. Key parameters to consider are the spectral width, acquisition time, and relaxation delay to ensure proper signal detection and integration.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O (Ester) |

| ~148.0 | C-4 |

| ~131.5 | C-6 |

| ~129.0 | C-2 |

| ~121.0 | C-1 |

| ~118.5 | C-3 |

| ~115.0 | C-5 |

| ~52.0 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded, appearing far downfield around δ 165.5 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substituents.

-

C-4 (bearing the -NH₂ group): This carbon will be significantly shielded by the electron-donating amino group and is expected around δ 148.0 ppm.

-

C-3 (bearing the -Cl group): The carbon directly attached to the chlorine atom will be deshielded and is predicted to be around δ 118.5 ppm.

-

C-1 (bearing the -COOCH₃ group): This quaternary carbon will be deshielded by the ester group and is expected around δ 121.0 ppm.

-

The remaining aromatic carbons (C-2, C-5, C-6 ) will have chemical shifts influenced by the cumulative electronic effects of the substituents.

-

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, around δ 52.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

-

Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.7 mL of DMSO-d₆) is often beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

-

Instrumentation & Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon.

-

A wider spectral width is required to encompass the larger range of ¹³C chemical shifts.

-

A longer relaxation delay may be necessary for the complete relaxation of quaternary carbons, ensuring accurate integration if desired (though routine ¹³C spectra are typically not integrated).

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR, with referencing to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2960 - 2850 | Medium-Weak | Aliphatic C-H stretching (-OCH₃) |

| ~1720 | Strong | C=O stretching (ester) |

| 1620 - 1580 | Medium | N-H bending (scissoring) |

| 1600 - 1450 | Medium-Weak | Aromatic C=C stretching |

| 1300 - 1100 | Strong | C-O stretching (ester) |

| 1350 - 1250 | Medium | Aromatic C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

Interpretation of the IR Spectrum:

-

N-H Stretching: The presence of two bands in the 3450-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine.[1]

-

C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated ester.[2]

-

C-O Stretching: The strong bands in the 1300-1100 cm⁻¹ region are due to the C-O stretching vibrations of the ester functionality.

-

Aromatic C-H and C=C Stretching: Absorptions for aromatic C-H stretching are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: A strong absorption in the fingerprint region, between 850 and 750 cm⁻¹, is indicative of the C-Cl bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrumental artifacts.

-

Sample Application: Place a small amount of the solid 4-Amino-3-chlorobenzoic acid methyl ester onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the functional groups present in the molecule.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 185/187 | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 154/156 | [M - OCH₃]⁺ |

| 126/128 | [M - COOCH₃]⁺ |

| 90 | [M - COOCH₃ - Cl]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak will appear as a pair of peaks at m/z 185 and 187, with an approximate intensity ratio of 3:1. This isotopic pattern is the characteristic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).[3]

-

Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, leading to the formation of an acylium ion. This would result in peaks at m/z 154 and 156.

-

Loss of the Ester Group (•COOCH₃): Fragmentation can also involve the loss of the entire methyl ester group, giving rise to peaks at m/z 126 and 128.

-

Further Fragmentation: The fragment at m/z 126/128 can further lose a chlorine radical to produce an ion at m/z 90.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Caption: Workflow for EI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-3-chlorobenzoic acid methyl ester, utilizing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the spectral data and adhering to rigorous experimental protocols, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their downstream applications in drug development and scientific research.

References

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved December 12, 2025, from [Link]

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved December 12, 2025, from [Link]

-

NMRium. (n.d.). Predict. Retrieved December 12, 2025, from [Link]

-

LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

-

LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved December 12, 2025, from [Link]

-

Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved December 12, 2025, from [Link]

-

Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future medicinal chemistry, 10.1080/17568919.2024.2431478. Advance online publication. [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Methyl 4-amino-3-chlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl 4-amino-3-chlorobenzoate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data, this guide employs the Hansen Solubility Parameter (HSP) framework as a robust predictive tool. Through the application of group contribution methods, the HSP values for this compound have been calculated, enabling the prediction of its solubility in a wide array of common organic solvents. This guide details the theoretical underpinnings of HSP, the methodology for its calculation, and presents a quantitative analysis of predicted solubility. Furthermore, it provides a detailed experimental protocol for the laboratory determination of solubility, allowing for the validation of these theoretical predictions. This document is intended to be an essential resource for researchers and professionals engaged in the development of processes involving this compound, facilitating informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. Proper solvent selection is paramount for optimizing reaction kinetics, controlling crystallization, ensuring purity, and developing stable formulations. This compound is a vital building block in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its solubility profile in various organic solvents is, therefore, indispensable for process chemists and formulation scientists.

This guide addresses the current gap in publicly available, quantitative solubility data for this compound. By leveraging the predictive power of Hansen Solubility Parameters (HSP), we provide a scientifically grounded framework for anticipating its behavior in different solvent environments. The principle of "like dissolves like" is quantified through the HSP, which dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1] When the HSP of a solute and a solvent are similar, they are likely to be miscible.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [2][3] |

| Molecular Weight | 185.61 g/mol | [2][3][4] |

| Appearance | Light yellow to orange crystalline powder | [3] |

| CAS Number | 84228-44-4 | [3][5] |

The presence of an amino group, a chloro group, and a methyl ester group attached to the benzene ring imparts a moderate degree of polarity and the capacity for hydrogen bonding to the molecule. These structural features are key determinants of its interaction with various organic solvents.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

The Hansen Solubility Parameter (HSP) is a powerful tool for predicting the solubility of a solute in a given solvent. It is based on the principle that the total cohesive energy of a substance can be divided into three contributions:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the following equation:

δt² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their HSP values should be similar. This similarity is quantified by the Relative Energy Difference (RED) number, calculated as follows:

RED = Ra / R0

Where:

-

Ra is the distance between the solute and solvent in the three-dimensional Hansen space: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

-

R0 is the interaction radius of the solute.

A RED number less than 1 indicates a high likelihood of solubility, a RED number equal to 1 suggests partial solubility, and a RED number greater than 1 points to insolubility.

Calculation of Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, the group contribution method developed by Stefanis and Panayiotou is employed for their estimation.[6] This method calculates the HSP based on the summation of contributions from the individual functional groups within the molecule.

The functional group breakdown for this compound is as follows:

-

4 x CH (aromatic)

-

1 x C (aromatic, substituted)

-

1 x NH₂ (aromatic)

-

1 x Cl (aromatic)

-

1 x COO (aromatic ester)

-

1 x CH₃

A molar volume (V) of 141.4 cm³/mol is estimated based on the molecular weight and an estimated density of 1.311 g/cm³ for a similar isomer, methyl 3-amino-4-chlorobenzoate.[7]

Based on the group contribution values from the Stefanis-Panayiotou method, the calculated Hansen Solubility Parameters for this compound are presented in the table below.

| Parameter | Calculated Value (MPa⁰.⁵) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 7.5 |

| δH (Hydrogen Bonding) | 9.8 |

An interaction radius (R0) of 7.0 is estimated based on the general behavior of similar organic molecules.

Predicted Solubility of this compound in Common Organic Solvents

The following table presents the predicted solubility of this compound in a range of common organic solvents based on the calculated HSP and RED numbers.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | RED Number | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 2.13 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 1.63 | Low to Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 0.96 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.88 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.69 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 1.11 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 1.63 | Low |

| n-Hexane | 14.9 | 0.0 | 0.0 | 2.30 | Very Low |

Interpretation of Results:

The calculated RED numbers suggest that this compound is likely to exhibit high solubility in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane . The predicted solubility is lower in more polar and protic solvents like methanol and ethanol, and significantly lower in non-polar solvents such as toluene and n-hexane.

Experimental Determination of Solubility: A Self-Validating Protocol

While predictive models are invaluable, experimental verification remains the gold standard. The following is a detailed, self-validating protocol for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. The filter should also be pre-warmed if possible.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Analysis (for volatile solvents or for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Logical Framework for Experimental Design

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion: An Integrated Approach to Solvent Selection

This technical guide provides a robust, dual-pronged approach to understanding the solubility of this compound in organic solvents. The predictive power of Hansen Solubility Parameters offers a rapid and cost-effective means of screening a wide range of solvents, enabling researchers to prioritize their experimental efforts. The detailed experimental protocol provides a reliable method for obtaining precise, quantitative solubility data, which is essential for process optimization and regulatory compliance.

By integrating theoretical predictions with empirical validation, scientists and engineers can make more informed and efficient decisions regarding solvent selection, ultimately accelerating the drug development pipeline. The data and methodologies presented herein serve as a valuable resource for any professional working with this compound.

References

-

PubChem. Methyl 3-Amino-4-chlorobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Just, S., et al. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. International Journal of Pharmaceutics, 453(1), 191-200.

- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.

-

ResearchGate. A Group-Contribution Method for Predicting Pure Component Properties of Biochemical and Safety Interest. [Link]

-

Kinam Park. Grulke, Solubility parameter values.pdf. [Link]

-

PubMed. Improved group contribution parameter set for the application of solubility parameters to melt extrusion. [Link]

-

ResearchGate. Application of the group contribution method of Hoftyzer-Van Krevelen... [Link]

-

Kinam Park. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

-

MDPI. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]

-

MDPI. Assessment of the Effect of Phosphorus in the Structure of Epoxy Resin Synthesized from Natural Phenol–Eugenol on Thermal Resistance. [Link]

-

ResearchGate. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

- Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook. John Wiley & Sons.

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

-

Kinam Park. Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. [Link]

-

MDPI. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate. [Link]

-

ScienceDirect. Estimating Hansen solubility parameters of organic pigments by group contribution methods. [Link]

-

ResearchGate. Solubility parameters calculated by using Hoy and Hoftyzer-Van Krevelen group contribution methods. [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. This compound | C8H8ClNO2 | CID 1515284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 84228-44-4 [chemicalbook.com]

- 6. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 7. Methyl 3-amino-4-chlorobenzoate CAS#: 40872-87-5 [m.chemicalbook.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Purity and Appearance of Methyl 4-amino-3-chlorobenzoate

This compound (M4A3C) is a substituted aniline derivative that serves as a critical building block in organic synthesis. Its utility is most pronounced in the pharmaceutical industry, where the precise arrangement of its functional groups—an amine, a chloro group, and a methyl ester—makes it a valuable intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The integrity of any complex synthesis is fundamentally reliant on the quality of its starting materials. For M4A3C, this translates to a stringent requirement for high purity and a well-defined appearance, as impurities can introduce unwanted side reactions, reduce yields, and compromise the safety and efficacy of the final product.

This guide provides a comprehensive technical overview of the key attributes of M4A3C, focusing on its appearance, purity specifications, and the analytical and purification methodologies required to ensure its suitability for research and drug development applications. The protocols and rationale described herein are grounded in established analytical principles to provide a self-validating framework for quality assessment.

Physicochemical Properties and Expected Appearance

The first step in assessing any chemical reagent is a visual inspection, which must be correlated with its known physical properties. High-purity this compound is typically a crystalline solid.[1] Its color can range from light yellow to beige or orange-brown, a variation often dependent on the level and nature of trace impurities.[1][2] Any significant deviation from this expected appearance, such as a dark brown color, oiling, or the presence of non-crystalline matter, should be considered an immediate indicator of potential contamination or degradation.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84228-44-4 | [1][3] |

| Molecular Formula | C₈H₈ClNO₂ | [2][3] |

| Molecular Weight | 185.61 g/mol | [2][3] |

| Appearance | Light yellow to Yellow to Orange powder to crystal | [2] |

| Melting Point | 107-111 °C | [1] |

| Boiling Point | 321.6±22.0 °C (Predicted) | [1] |

| pKa | 0.52±0.10 (Predicted) | [1] |

| Storage | Keep in a dark place, sealed in dry, Room Temperature | [1] |

The color of substituted anilines like M4A3C is particularly susceptible to oxidation. The primary amino group can oxidize over time, especially when exposed to air and light, forming highly conjugated, colored impurities. Therefore, proper storage in amber vials under an inert atmosphere is critical to maintaining the material's integrity.[1]

Purity Specifications and Potential Impurities

Commercial grades of M4A3C are typically available with purities of >97% or >98%.[2] For demanding applications such as API synthesis, a purity of ≥99% is often required. The impurities themselves are as important as the purity value, as their reactivity dictates their potential impact on subsequent chemical transformations.

Potential impurities in M4A3C can be categorized based on their origin:

-

Synthesis-Related Impurities : These arise from the manufacturing process. A common synthesis route involves the esterification of 4-amino-3-chlorobenzoic acid.[4]

-

Starting Materials : Unreacted 4-amino-3-chlorobenzoic acid.

-

Regioisomers : Isomers such as Methyl 2-amino-5-chlorobenzoate or Methyl 4-amino-2-chlorobenzoate can form depending on the regioselectivity of the chlorination step in the synthesis of the parent acid.[5][6]

-

Over-reaction Products : Di- or tri-chlorinated species (e.g., Methyl 4-amino-3,5-dichlorobenzoate) can result from non-selective chlorination.[7]

-

-

Degradation Products : These form during storage or handling.

-

Hydrolysis Products : The ester can hydrolyze back to the parent carboxylic acid, particularly in the presence of moisture.

-

Oxidation Products : The aniline moiety is prone to oxidation, leading to the formation of colored polymeric materials. The stability of anilines can be a significant concern, as oxidation can lead to a complex mixture of degradation products.[8]

-

The presence of these impurities can have significant consequences. For instance, unreacted carboxylic acid can interfere with pH-sensitive reactions, while regioisomers can lead to the formation of undesired isomeric products in the final API, which are often difficult and costly to separate.

Analytical Methodologies for Quality Assessment

A multi-faceted analytical approach is necessary to confirm the identity, purity, and structural integrity of M4A3C. The choice of method depends on the specific information required, from a simple purity check to comprehensive impurity profiling.

Diagram 1: Decision Tree for Analytical Method Selection

Caption: Decision tree for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds like M4A3C.[9] Its high resolving power allows for the separation of the main component from closely related impurities.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. M4A3C and its potential impurities will have different affinities for the nonpolar stationary phase (e.g., C18) and the polar mobile phase, leading to different retention times. A UV detector is ideal as the aromatic ring provides strong chromophores for sensitive detection.

-

Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A typical gradient would start at 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes. This ensures the elution of both polar (e.g., parent acid) and non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of M4A3C and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute further to ~0.1 mg/mL for analysis.

-

Analysis: After system equilibration, inject the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Diagram 2: HPLC Purity Analysis Workflow

Caption: Workflow for HPLC purity determination of M4A3C.

Gas Chromatography (GC)

Some suppliers specify purity by GC.[2] This method is suitable for thermally stable compounds.

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The sample is vaporized in a hot injector and carried through the column by an inert gas. A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms.

-

Instrumentation: Gas chromatograph with a split/splitless injector and FID.

-

Column: A mid-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow.

-

Temperatures: Injector at 250 °C, Detector at 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

-

Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

-

Analysis: Inject 1 µL of the sample. Purity is determined by area percent calculation.

¹H NMR Spectroscopy

NMR is unparalleled for structural confirmation. While less quantitative than chromatography without an internal standard, it provides invaluable qualitative information about impurities.

Principle: ¹H NMR spectroscopy detects the magnetic properties of hydrogen nuclei. The chemical shift, splitting pattern, and integration of each signal provide detailed information about the molecule's structure. Impurities will present their own set of signals, which can often be identified and roughly quantified against the main compound's signals.

-

Sample Preparation: Dissolve 5-10 mg of M4A3C in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Interpretation: Confirm the presence of expected signals for the aromatic protons, the amino group protons, and the methyl ester protons. Look for unexpected signals that may indicate impurities. For example, a signal for a carboxylic acid proton (~10-12 ppm) would indicate hydrolysis.

Purification by Recrystallization

If the purity or appearance of M4A3C is not satisfactory, recrystallization is the most effective method for purification.

Principle: Recrystallization relies on the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble when hot (removed by hot filtration). For aminobenzoic acid derivatives, polar solvents or solvent mixtures are often effective.[10][11]

Diagram 3: Recrystallization Workflow

Caption: Experimental workflow for the purification of M4A3C via recrystallization.

-

Solvent Selection: Screen solvents for suitability. Ethanol, methanol, or an ethanol/water mixture are good starting points.

-

Dissolution: Place the crude M4A3C in an Erlenmeyer flask. Add a minimal amount of hot solvent, swirling and heating gently, until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

-

Validation: Re-analyze the purified material by HPLC and melting point to confirm the increase in purity.

Safety, Handling, and Storage

Ensuring the long-term stability of M4A3C requires adherence to proper safety and storage protocols.

-